molecular formula C33H39FN8O3 B10836688 7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

カタログ番号 B10836688
分子量: 614.7 g/mol
InChIキー: LXXPRMLBRPJLIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “US8592431, 457” is a fused ring compound with significant pharmacological properties. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases such as hyperlipidemia, obesity, and diabetes .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of “US8592431, 457” involves the synthesis of a fused heterocyclic compound. The synthetic route typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of “US8592431, 457” follows Good Manufacturing Practices (GMP) to ensure consistent quality and safety. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is then formulated into pharmaceutical dosage forms for clinical use .

化学反応の分析

Types of Reactions

“US8592431, 457” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the fused ring compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications .

科学的研究の応用

“US8592431, 457” has a wide range of scientific research applications:

作用機序

The mechanism of action of “US8592431, 457” involves:

類似化合物との比較

Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used in the management of diabetes.

Uniqueness

“US8592431, 457” is unique in that it combines both angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity in a single compound. This dual activity makes it a versatile therapeutic agent for treating a range of circulatory and metabolic diseases .

特性

分子式

C33H39FN8O3

分子量

614.7 g/mol

IUPAC名

7-butyl-6-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4-[4-(2-hydroxy-2-methylpropoxy)cyclohexyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C33H39FN8O3/c1-4-5-10-29-27(17-22-12-11-21(18-28(22)34)25-8-6-7-9-26(25)30-37-39-40-38-30)31(43)41(32-35-20-36-42(29)32)23-13-15-24(16-14-23)45-19-33(2,3)44/h6-9,11-12,18,20,23-24,44H,4-5,10,13-17,19H2,1-3H3,(H,37,38,39,40)

InChIキー

LXXPRMLBRPJLIY-UHFFFAOYSA-N

正規SMILES

CCCCC1=C(C(=O)N(C2=NC=NN12)C3CCC(CC3)OCC(C)(C)O)CC4=C(C=C(C=C4)C5=CC=CC=C5C6=NNN=N6)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。